molecular formula C25H30N2O5 B130493 Enalaprilat Benzyl Ester CAS No. 76391-33-8

Enalaprilat Benzyl Ester

Cat. No. B130493
CAS RN: 76391-33-8
M. Wt: 438.5 g/mol
InChI Key: XETMTRRGHPOVSP-NYVOZVTQSA-N
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Description

Enalaprilat is the active metabolite of the orally available pro-drug, enalapril . It is used in the treatment of hypertension . Enalaprilat is an ACE inhibitor that prevents Angiotensin Converting Enzyme (ACE) from transforming angiotensin I into angiotensin II .


Synthesis Analysis

Enalapril, the precursor of Enalaprilat, is synthesized by reacting the benzyl ester of L-alanyl-L-proline with the ethyl ester of 3-benzoylacrylic acid . The reduction of this product with hydrogen using a Raney nickel catalyst removes the protective benzyl group, giving the desired enalapril .


Molecular Structure Analysis

Enalaprilat is chemically (S)-1- [N- [1- (et-hoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-prolin . The electronic structural analysis points out a partially covalent character for N1-H∙∙∙O7 interaction .


Chemical Reactions Analysis

Enalaprilat is the active metabolite of the oral pro-drug, enalapril . It inhibits angiotensin I to angiotensin II conversion via competitive inhibition of the angiotensin-converting enzyme (ACE) . A network of hydrogen bonds in both polymorphs plays an important role in solid-state stability, charge transfer process, and degradation reactions .


Physical And Chemical Properties Analysis

Enalaprilat has a molecular formula of C18H24N2O5 and a molecular weight of 348.4 g/mol . It is a dicarboxylic acid and a dipeptide . The stability of enalapril maleate compounds is based on their physical and chemical properties and the pKa of the compound itself .

Scientific Research Applications

Pharmaceutical Synthesis and Quality Control

Enalapril impurity E is utilized in the synthesis of Enalapril, an ACE inhibitor used to treat hypertension. During the synthesis process, the identification and control of impurities like Enalapril impurity E are crucial for ensuring the quality and efficacy of the final pharmaceutical product . This compound serves as a reference standard in analytical method development, method validation, and quality control during commercial production .

Stability and Compatibility Studies

In the development of new drug formulations, Enalapril impurity E is studied for its stability and compatibility with other pharmaceutical excipients. Understanding its behavior helps in improving the stability of formulations, especially under varying pH conditions and in the presence of different excipients .

Mechanism of Action

Target of Action

Enalapril impurity E, also known as Enalaprilat Benzyl Ester, is a derivative of Enalapril . Enalapril is a prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class . The primary target of Enalapril and its derivatives is the ACE, which plays a crucial role in the renin-angiotensin-aldosterone system responsible for the regulation of blood pressure and fluid and electrolyte homeostasis .

Mode of Action

Enalapril is rapidly biotransformed into its active metabolite, enalaprilat, which is responsible for the pharmacological actions of enalapril . Enalaprilat competitively inhibits the ACE to hinder the production of angiotensin II, a key component of the renin-angiotensin-aldosterone system that promotes vasoconstriction and renal reabsorption of sodium ions in the kidneys . This action ultimately works to reduce blood pressure and blood fluid volume .

Biochemical Pathways

The inhibition of ACE leads to a decrease in angiotensin II, which in turn reduces the secretion of aldosterone . Aldosterone promotes the reabsorption of sodium and water in the kidneys, increasing blood volume and blood pressure . Therefore, the inhibition of ACE leads to a reduction in blood pressure .

Pharmacokinetics

Enalapril has good oral absorption (60 to 70%), a rapid peak plasma concentration (1 hour), and rapid clearance (undetectable by 4 hours) by de-esterification in the liver to a primary active diacid metabolite, enalaprilat . The onset of action usually occurs within fifteen minutes of administration with the maximum effect occurring within one to four hours .

Result of Action

The result of the action of Enalapril and its derivatives is a reduction in blood pressure in all grades of essential and renovascular hypertension, and peripheral vascular resistance without causing an increase in heart rate . This makes it an effective treatment for hypertension and heart failure .

Action Environment

The stability and compatibility of Enalapril and its derivatives can be influenced by environmental factors such as temperature, humidity, and pH . For example, the stability of the Enalapril formulation is improved at neutral pH, but acidic conditions at pH 3 also stabilize the formulation . Therefore, these factors should be carefully controlled during the storage and administration of these compounds.

Safety and Hazards

Enalaprilat is used in the management of hypertension when oral therapy is not practical . It is poorly absorbed orally and requires intravenous administration . It is also detectable in human breast milk, which creates a potential for adverse events in nursing infants . The safety data sheet for Enalaprilat Injection, USP indicates that it may damage the unborn child .

Future Directions

Enalaprilat continues to be a subject of research, particularly in understanding its pharmacokinetics and pharmacodynamics . Further studies are needed to improve the stability of other angiotensin-converting enzyme inhibitors with similar chemical structures .

properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-18(23(28)27-16-8-13-22(27)24(29)30)26-21(15-14-19-9-4-2-5-10-19)25(31)32-17-20-11-6-3-7-12-20/h2-7,9-12,18,21-22,26H,8,13-17H2,1H3,(H,29,30)/t18-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETMTRRGHPOVSP-NYVOZVTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628433
Record name N-[(2S)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]-L-alanyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76391-33-8
Record name Enalapril impurity E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076391338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(2S)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]-L-alanyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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